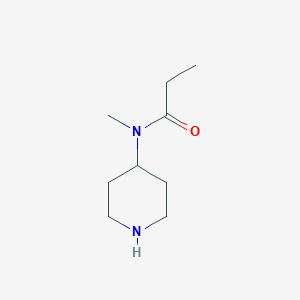

N-Methyl-N-(piperidin-4-yl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-N-(piperidin-4-yl)propionamide, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Analgesic Properties

NMP has been identified as a potential therapeutic agent due to its interaction with opioid receptors. It is particularly noted for its efficacy as an analgesic, addressing various types of pain including chronic, postoperative, and neuropathic pain. Research indicates that NMP derivatives can act as opioid receptor ligands, specifically targeting the mu (μ) and delta (δ) receptors, which are crucial for pain modulation .

Therapeutic Applications

The compound has shown promise in treating conditions such as:

- Pain Management : Effective in alleviating chronic pain, migraine, and postoperative pain.

- Addiction Treatment : Potential use in managing drug addiction and withdrawal symptoms.

- Psychiatric Disorders : Investigated for its role in treating depression and anxiety disorders through its monoamine neurotransmitter reuptake inhibition capabilities .

Chemical Synthesis

NMP serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the development of new compounds:

- Building Block for Complex Molecules : NMP is utilized in synthesizing more complex organic molecules, particularly those with therapeutic properties .

- Intermediate in Drug Development : It has been used as an intermediate in the synthesis of other pharmaceuticals, such as lasmiditan, a medication for migraine treatment .

Biological Research

NMP is employed in biological studies to understand enzyme interactions and receptor binding mechanisms:

- Enzyme Interaction Studies : Researchers use NMP to explore how it interacts with different enzymes and receptors, aiding in the design of new drugs.

- Receptor Binding Studies : Its role as a ligand allows scientists to investigate binding affinities and the biological activity of related compounds .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Analgesics, addiction treatment | Active at μ and δ opioid receptors |

| Chemical Synthesis | Building block for complex molecules | Used in drug development processes |

| Biological Research | Enzyme interactions, receptor binding | Valuable for studying pharmacological effects |

Case Studies

-

Opioid Receptor Ligands

A study demonstrated that NMP derivatives exhibit significant binding affinity to μ-opioid receptors, leading to potent analgesic effects in vivo. These findings suggest that modifications to the NMP structure could enhance its therapeutic profile against pain . -

Synthesis of Lasmiditan

Research highlighted the use of NMP as an intermediate in synthesizing lasmiditan. This process underscores the compound's importance in developing new treatments for migraine disorders . -

Monoamine Reuptake Inhibition

Investigations into NMP's ability to inhibit monoamine reuptake have shown potential implications for treating mood disorders. The compound's action on neurotransmitter systems could pave the way for novel antidepressants .

特性

CAS番号 |

139062-82-1 |

|---|---|

分子式 |

C9H18N2O |

分子量 |

170.25 g/mol |

IUPAC名 |

N-methyl-N-piperidin-4-ylpropanamide |

InChI |

InChI=1S/C9H18N2O/c1-3-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3 |

InChIキー |

LECBBGYIXBZWIA-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C)C1CCNCC1 |

正規SMILES |

CCC(=O)N(C)C1CCNCC1 |

同義語 |

Propanamide, N-methyl-N-4-piperidinyl- |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。